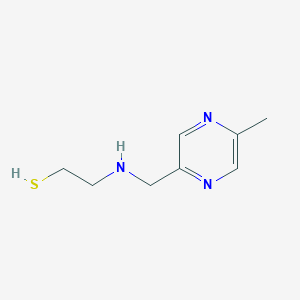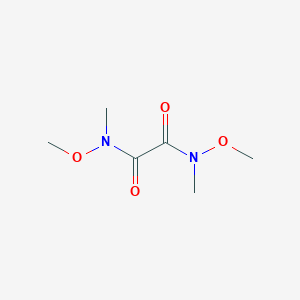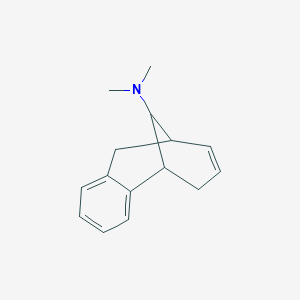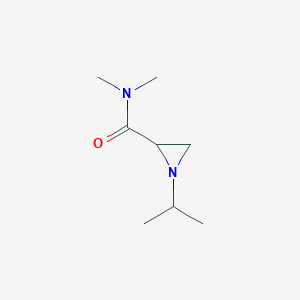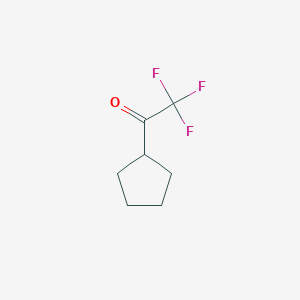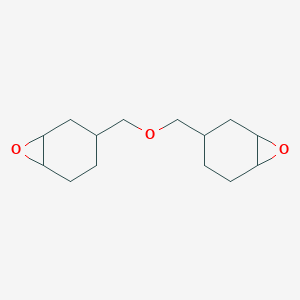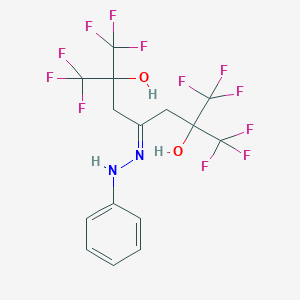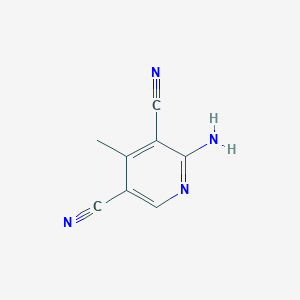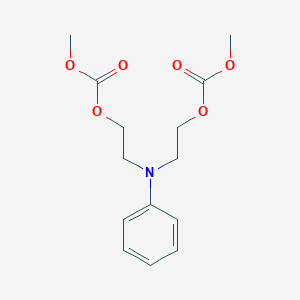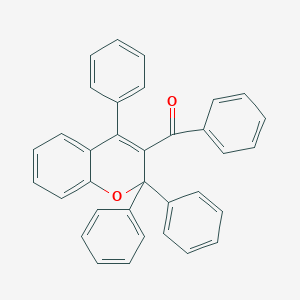
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone, also known as DPMC, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
Wirkmechanismus
The mechanism of action of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cell survival and proliferation. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has also been found to induce the expression of p53, a tumor suppressor gene that plays a crucial role in regulating cell cycle progression and apoptosis.
Biochemische Und Physiologische Effekte
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of various enzymes that are involved in the production of ROS. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Phenyl-(2,2,4-triphenylchromen-3-yl)methanone in lab experiments is its high purity and stability. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is a crystalline solid that can be easily purified and stored for long periods without degradation. However, one of the limitations of using Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Phenyl-(2,2,4-triphenylchromen-3-yl)methanone. One of the areas of interest is the development of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone-based drugs for cancer therapy. Researchers are also exploring the potential applications of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone in material science, particularly in the development of organic light-emitting diodes (OLEDs). Additionally, there is a growing interest in the use of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone as a fluorescent probe for the detection of various biological molecules.
Conclusion:
In conclusion, Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been optimized over the years, and it has been extensively studied for its potential applications in medicinal chemistry. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While there are some limitations to using Phenyl-(2,2,4-triphenylchromen-3-yl)methanone in lab experiments, its potential applications make it a promising candidate for further research.
Synthesemethoden
The synthesis of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone involves the reaction of 3-benzoylchromone with benzaldehyde in the presence of a base catalyst. The reaction takes place through a Knoevenagel condensation mechanism, resulting in the formation of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone as a yellow crystalline solid. The synthesis method of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
19725-31-6 |
|---|---|
Produktname |
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone |
Molekularformel |
C34H24O2 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
phenyl-(2,2,4-triphenylchromen-3-yl)methanone |
InChI |
InChI=1S/C34H24O2/c35-33(26-17-7-2-8-18-26)32-31(25-15-5-1-6-16-25)29-23-13-14-24-30(29)36-34(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChI-Schlüssel |
BPNPQNDAJUARLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(OC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(OC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



